molecular formula C6H6BClO2 B1630686 3-Chlorophenylboronic acid CAS No. 63503-60-6

3-Chlorophenylboronic acid

Cat. No.: B1630686
CAS No.: 63503-60-6
M. Wt: 156.38 g/mol
InChI Key: SDEAGACSNFSZCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chlorophenylboronic acid is a chemical compound with the molecular formula C6H6BClO2 . It is a white to light yellow-green crystalline powder .


Synthesis Analysis

This compound is used as a reactant in various reactions. It is involved in 1,4-conjugate addition reactions with ethenesulfonamides to form arylethanesulfonamides, Suzuki-Miyaura reactions with dibromotrifluoromethylbenzene, and cross-coupling reactions with diazoesters or potassium cyanate .


Molecular Structure Analysis

The molecular structure of this compound consists of a boron atom bonded to two hydroxyl groups and a phenyl ring, which has a chlorine atom attached to it .


Chemical Reactions Analysis

This compound is a reactant involved in various reactions. It is used in 1,4-conjugate addition reactions with ethenesulfonamides to form arylethanesulfonamides, Suzuki-Miyaura reactions with dibromotrifluoromethylbenzene, and cross-coupling reactions with diazoesters or potassium cyanate .


Physical And Chemical Properties Analysis

This compound has a density of 1.3±0.1 g/cm3, a boiling point of 311.4±44.0 °C at 760 mmHg, and a flash point of 142.1±28.4 °C . It is slightly soluble in water and soluble in ether, tetrahydrofuran, dimethyl sulfoxide, dimethyl formamide, and methanol .

Scientific Research Applications

Catalysis in Organic Synthesis

3-Chlorophenylboronic acid has been utilized in the efficient synthesis of organic compounds. Notably, it promotes the aza-Friedel–Crafts reaction of indoles, aromatic aldehydes, and N,N-dimethylaniline at room temperature. This process is significant for synthesizing 3-substituted indoles, which are important in pharmaceuticals and agrochemicals. The method offers advantages like mild reaction conditions, excellent yields, and simple experimental workup, making it a valuable tool in organic synthesis (Goswami et al., 2015).

Molecular Structure and Spectroscopy Analysis

This compound has also been the subject of structural and vibrational studies. In a study of 3,4-dichlorophenylboronic acid, its molecular structure was examined using Fourier Transform Infrared and Raman spectroscopy. Computational results, including DFT calculations, provided insights into the most stable conformers of the molecule, assisting in understanding its geometrical parameters and energy profiles. This research is crucial for developing materials and chemicals with desired properties (Kurt et al., 2009).

Tumor Targeting and Drug Delivery

The compound has been modified for use in targeted drug delivery systems. Phenylboronic acid-decorated nanoparticles, including 3-carboxyphenylboronic acid, were developed for tumor-targeted drug delivery. These nanoparticles exhibited enhanced tumor-homing activity and improved antitumor effects, demonstrating the potential of this compound derivatives in medical applications (Wang et al., 2016).

Detection and Analysis Techniques

This compound has been applied in analytical methods. For instance, it was used in a method for determining 3-chloropropane-1,2-diol in liquid hydrolyzed vegetable proteins using gas chromatography, demonstrating its utility in food safety and chemical analysis (Plantinga et al., 1991).

Advancements in Biomedical Sciences

The compound has shown potential in biomedical applications, such as in the development of magnetic nanoparticles for glycoprotein enrichment. This application is significant for biomarker research and drug delivery systems, highlighting the versatility of this compound in advanced bio-applications (Zhang et al., 2014).

Mechanism of Action

Target of Action

3-Chlorophenylboronic acid is primarily used as a reactant in various organic synthesis reactions . It is involved in the Suzuki-Miyaura cross-coupling reaction, which is a widely applied transition metal-catalyzed carbon-carbon bond-forming reaction . The primary targets of this compound are the organic groups involved in these reactions .

Mode of Action

The compound interacts with its targets through a process known as transmetalation, which is a key step in the Suzuki-Miyaura reaction . In this process, the boronic acid group of the compound transfers an organic group to a metal, such as palladium . This results in the formation of a new carbon-carbon bond .

Biochemical Pathways

The Suzuki-Miyaura reaction, in which this compound participates, affects the biochemical pathway of carbon-carbon bond formation . This reaction is used to synthesize various biologically active molecules and pharmaceuticals .

Pharmacokinetics

It is known that the compound is used in the synthesis of prolyl hydroxylase inhibitors , which suggests that it may be metabolized into these inhibitors in the body.

Result of Action

The primary result of the action of this compound is the formation of new carbon-carbon bonds through the Suzuki-Miyaura reaction . This enables the synthesis of a wide range of organic compounds, including biologically active molecules and pharmaceuticals .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the Suzuki-Miyaura reaction requires a specific set of conditions, including the presence of a palladium catalyst and a base . Additionally, the compound should be stored in an inert atmosphere at room temperature to maintain its stability .

Safety and Hazards

3-Chlorophenylboronic acid is harmful if swallowed, in contact with skin, or if inhaled. It is recommended to avoid breathing dust, fume, gas, mist, vapors, or spray. Use personal protective equipment and ensure adequate ventilation .

Relevant Papers The relevant papers retrieved discuss the use of this compound in various reactions . These papers provide valuable insights into the synthesis, chemical reactions, and mechanism of action of this compound.

Properties

IUPAC Name

(3-chlorophenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BClO2/c8-6-3-1-2-5(4-6)7(9)10/h1-4,9-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDEAGACSNFSZCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)Cl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40370214
Record name 3-Chlorophenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40370214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63503-60-6
Record name 3-Chlorophenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40370214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3-chlorophenyl)boronic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of trimethylborate in 200 mL of ethyl ether was cooled to -65° C. 3-Chlorobenzene magnesium chloride (0.8 M, 60 mL), i.e., a grignard reagent, was added to the solution in a dropwise manner over 20 minutes. The mixture was kept in the temperature range of -60° C. to -70° C. and stirred. After 30 minutes, the mixture was allowed to warm to 0° C. and stirred for 1 hour. The mixture was quenched with H2O (25 mL) and stirred at room temperature for 1 hour. The solvent was removed and the remaining mass was extracted with ethyl ether (3×100 mL). The organic layers were combined and washed with H2O (2×50 mL), dilute HCl (2×100 mL), H2O (2×50 mL) and brine (1×50 mL). The organic layer was dried with MgSO4 and concentrated, and 100 mL of hexanes was added, and the mixture stirred for 1 hour. The resultant white precipitate was filtered off and allowed to air dry, yielding 4.6 g of 3-chlorobenzene boronic acid, a compound of Formula 4 where R4 is 3-chlorophenyl, as a white solid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
3-Chlorobenzene magnesium chloride
Quantity
60 mL
Type
reactant
Reaction Step Two
[Compound]
Name
grignard reagent
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Chlorophenylboronic acid
Reactant of Route 2
Reactant of Route 2
3-Chlorophenylboronic acid
Reactant of Route 3
Reactant of Route 3
3-Chlorophenylboronic acid
Reactant of Route 4
Reactant of Route 4
3-Chlorophenylboronic acid
Reactant of Route 5
Reactant of Route 5
3-Chlorophenylboronic acid
Reactant of Route 6
Reactant of Route 6
3-Chlorophenylboronic acid
Customer
Q & A

ANone: 3-Chlorophenylboronic acid demonstrates versatility as a catalyst in organic synthesis. The research highlights its role in:

  • Biarylamination of quinones: It facilitates the one-pot synthesis of N-arylamine-functionalized p-iminoquinone derivatives from quinones and arylamines, using silver acetate (AgOAc) as a catalyst and (NH4)2S2O8 as the oxidant [, ]. The presence or absence of this compound determines the final product structure.
  • Indole functionalization of quinones: It enables the one-pot, three-component difunctionalization of quinones with indoles and arylamines, leading to indole-functionalized p-iminoquinone derivatives [].
  • Aza-Friedel-Crafts reaction of indoles: It promotes the one-pot, three-component synthesis of 3-aminoalkylated indoles [, ].

A: While not directly involved as a reactant, this compound serves as a model arylboronic acid in studies investigating the mechanism of palladium-catalyzed C-P cross-coupling reactions with >P(O)H reagents []. Computational studies suggest that the reaction proceeds through a unique pathway where this compound, after transmetalation with the palladium catalyst, undergoes reductive elimination with the tautomeric form (>P–OH) of the >P(O)H reagent. This forms the C-P bond and generates triphenylphosphine oxide as a byproduct.

A: Yes, one of the articles describes the use of this compound in the synthesis of Vadadustat, a drug candidate for the treatment of anemia []. Specifically, it is employed in a catalytic coupling reaction with methyl N-(3,5-dichloropyridyl-2-carbonyl)glycinate. This step is crucial for introducing a substituted phenyl ring onto the pyridine core of the target molecule.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.